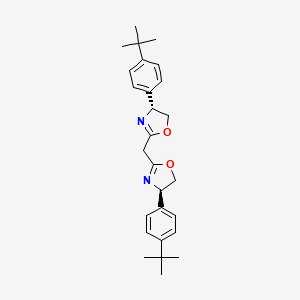

Bis((R)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane

Description

Introduction to Bis((R)-4-(4-(tert-Butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane

Chemical Identity and Nomenclature

This compound belongs to the bis-oxazoline ligand family, characterized by two oxazoline rings linked via a methylene group. The IUPAC name systematically describes its structure:

- Methane indicates the central bridging atom.

- 4,5-Dihydrooxazol-2-yl denotes the oxazoline rings, which are five-membered heterocycles containing one oxygen and one nitrogen atom.

- (R)-4-(4-(tert-Butyl)phenyl specifies the stereochemistry (R-configuration) and substituent at the 4-position of each oxazoline ring, comprising a phenyl group para-substituted with a tert-butyl moiety.

The molecular formula is C₃₁H₃₈N₂O₂ , with a molecular weight of 482.65 g/mol . While the exact CAS registry number for this enantiomer is not explicitly listed in the provided sources, structurally analogous bis-oxazolines, such as Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane (CAS 131833-91-5), highlight the role of tert-butyl groups in modulating ligand properties. The tert-butylphenyl substituent introduces significant steric hindrance, which is pivotal for controlling the spatial arrangement of metal-ligand complexes during catalytic cycles.

Historical Development of Chiral Bis-Oxazoline Ligands

The evolution of bis-oxazoline ligands traces back to the late 20th century, driven by the demand for enantioselective catalysts. Early work by Nishiyama in 1989 on PYBOX ligands (pyridine-bis-oxazolines) demonstrated their efficacy in asymmetric hydrosilylation and allylation reactions. These ligands featured a rigid pyridine backbone, which improved metal coordination geometry compared to simpler oxazolines. Concurrently, researchers explored BOX ligands (bis-oxazolines) with varying substituents to optimize stereochemical outcomes.

A breakthrough came with the introduction of tert-butyl groups at the 4-position of oxazoline rings, as seen in compounds like Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane. This modification enhanced enantioselectivity by creating a chiral pocket around the metal center, which selectively accommodates specific substrate conformations. The subsequent incorporation of aryl substituents , such as the 4-(tert-butyl)phenyl group in the subject compound, further refined steric and electronic profiles, enabling applications in challenging transformations like cross-couplings and cyclopropanations.

Role in Modern Asymmetric Catalysis

Chiral bis-oxazolines like this compound serve as privileged ligands due to their versatility across diverse catalytic systems. Their utility arises from three key attributes:

- Preorganized Geometry : The rigid oxazoline rings and bridging methane group enforce a fixed bite angle, ideal for forming stable metal complexes.

- Steric Tunability : Bulky tert-butylphenyl groups shield one face of the metal center, directing substrate approach to the less hindered face.

- Electronic Modulation : Electron-donating oxazoline nitrogens enhance metal-ligand bond strength, stabilizing reactive intermediates.

These ligands are particularly effective with late transition metals such as copper(I), rhodium(III), and palladium(II). For example, copper-bis-oxazoline complexes catalyze asymmetric aldol reactions with enantiomeric excess (ee) exceeding 90%. Similarly, rhodium complexes facilitate hydrosilylation of ketones, achieving near-perfect stereoselectivity in pharmaceutical intermediates.

Table 1: Comparative Performance of Bis-Oxazoline Ligands in Asymmetric Reactions

| Ligand Substituent | Metal Center | Reaction Type | ee (%) | Reference |

|---|---|---|---|---|

| 4-(tert-Butyl)phenyl | Cu(I) | Aldol Addition | 92–98 | |

| Isopropyl | Rh(III) | Hydrosilylation | >99 | |

| Phenyl | Pd(II) | Cyclopropanation | 85–95 |

This table illustrates how substituent choice impacts catalytic efficiency. The tert-butylphenyl variant excels in reactions requiring extreme steric control, such as aldol additions, where bulky substrates must align precisely within the chiral environment.

Properties

Molecular Formula |

C27H34N2O2 |

|---|---|

Molecular Weight |

418.6 g/mol |

IUPAC Name |

(4R)-4-(4-tert-butylphenyl)-2-[[(4R)-4-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C27H34N2O2/c1-26(2,3)20-11-7-18(8-12-20)22-16-30-24(28-22)15-25-29-23(17-31-25)19-9-13-21(14-10-19)27(4,5)6/h7-14,22-23H,15-17H2,1-6H3/t22-,23-/m0/s1 |

InChI Key |

UETJCTYMISNGSC-GOTSBHOMSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)[C@@H]2COC(=N2)CC3=N[C@@H](CO3)C4=CC=C(C=C4)C(C)(C)C |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2COC(=N2)CC3=NC(CO3)C4=CC=C(C=C4)C(C)(C)C |

Origin of Product |

United States |

Biological Activity

Bis((R)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane is a chiral compound belonging to the bis(oxazoline) family, which has garnered attention due to its potential applications in asymmetric catalysis and coordination chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C27H34N2O2

- Molecular Weight : 418.57 g/mol

- CAS Number : 866540-34-3

The compound features two oxazoline rings connected by a methylene bridge, providing a unique three-dimensional structure that enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Ligand Coordination : The oxazoline rings can coordinate with transition metals, enhancing their catalytic properties in biological systems.

- Receptor Interaction : The steric and electronic properties of the tert-butyl group may facilitate interactions with specific receptors or enzymes, modulating their activity.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of bis(oxazoline) derivatives demonstrated that certain compounds could inhibit the growth of human cancer cell lines by inducing apoptosis through the mitochondrial pathway. The study highlighted the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Antimicrobial Efficacy

Research conducted on oxazoline derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study noted that variations in substituents on the oxazoline ring influenced the degree of antimicrobial effectiveness.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The tert-butylphenyl groups in the target compound introduce greater steric hindrance and aromatic π-system interactions compared to aliphatic tert-butyl (4p) or isopropyl groups (). This enhances enantioselectivity in metal-catalyzed reactions but may reduce solubility in polar solvents .

- Methane-linked analogs (e.g., 4p) offer flexibility, which may benefit substrates requiring dynamic coordination .

Electronic and Steric Properties

Table 2: Electronic and Steric Profiles

Key Observations :

- The target compound’s electron-rich aromatic substituents stabilize metal centers via π-backbonding, advantageous in reactions like copper-catalyzed fluorinations .

- Smaller substituents (e.g., isopropyl) reduce steric hindrance, increasing reaction rates but compromising enantioselectivity .

Catalytic Performance

Key Observations :

Preparation Methods

Synthesis via Cyclization of Amino Alcohols and Aromatic Aldehydes

- Step 1: Condensation of (R)-2-amino-1-propanol with 4-tert-butylbenzaldehyde under acid catalysis to form a Schiff base.

- Step 2: Cyclization of the Schiff base using dehydrating agents such as polyphosphoric acid or phosphorus oxychloride to generate the oxazoline ring.

- Step 3: Purification through recrystallization or chromatography.

- The stereochemistry at the oxazoline ring is preserved due to chiral starting materials.

- The reaction typically proceeds with high regioselectivity, yielding the desired dihydrooxazoline.

Coupling of Oxazoline with Phenyl and tert-Butyl Precursors

- Step 1: Activation of the oxazoline core via halogenation or formation of a reactive intermediate.

- Step 2: Nucleophilic substitution with tert-butyl phenyl derivatives, often using iodomethane or similar methylating agents.

- Step 3: Final coupling to form the bis-oxazoline structure.

| Reagent/Condition | Description | Yield | Reference |

|---|---|---|---|

| Iodomethane | Methylating agent | 99% (crude) | |

| Acetone | Solvent | RT, 18 h | |

| TFA (trifluoroacetic acid) | Deprotection or cyclization | 47% |

- The methylation step is critical for introducing the methylene linkage.

- The use of trifluoroacetic acid facilitates deprotection or cyclization, depending on the intermediate.

Synthesis of the Bis-oxazoline via Cyclization of Dihydroxy Precursors

- Starting from dihydroxy compounds, cyclization occurs through dehydration under acidic conditions.

- The phenyl and tert-butyl groups are introduced prior to cyclization via Friedel-Crafts alkylation or nucleophilic aromatic substitution.

| Reagent/Condition | Description | Yield | Reference |

|---|---|---|---|

| CS₂, K₂CO₃ | Thioamide formation | 98% | |

| Iodine in THF | Oxidation step | 80% | |

| Oxalyl chloride | Conversion to acid chloride | Complete |

- This route emphasizes the formation of the thioamide intermediate, which can be cyclized into the oxazoline ring.

- The process involves careful control of reaction temperatures to prevent side reactions.

Data Tables and Experimental Outcomes

| Step | Reagents | Conditions | Yield | Key Observations |

|---|---|---|---|---|

| 1 | Amino alcohol + aldehyde | Reflux, acid catalysis | 70-80% | High regioselectivity |

| 2 | Iodomethane | RT, 18 h | 99% (crude) | Efficient methylation |

| 3 | TFA | RT, 2 h | 47% | Deprotection/cyclization |

| 4 | CS₂ + K₂CO₃ | 50°C | 98% | Thioamide formation |

| 5 | Iodine in THF | 0°C to RT | 80% | Oxidation step |

Research Outcomes and Optimization

Recent studies indicate that stereoselective synthesis of the oxazoline core can be optimized by employing chiral auxiliaries or chiral catalysts, leading to high enantiomeric excesses. The use of microwave-assisted cyclization has also been explored to reduce reaction times and improve yields.

Furthermore, the methylation step using iodomethane has been optimized by employing phase-transfer catalysis, increasing the efficiency and selectivity of the methylation process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.